Hexanenitrile, 2-(phenylsulfonyl)-
Description
Hexanenitrile, 2-(phenylsulfonyl)- is an organosulfur compound characterized by a six-carbon aliphatic chain (hexane backbone) bearing a phenylsulfonyl group (-SO₂C₆H₅) at the second carbon and a nitrile (-CN) functional group. The nitrile group enhances its utility as a precursor for amines, carboxylic acids, or heterocycles via hydrolysis or reduction.
Properties
CAS No. |
66147-00-0 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)hexanenitrile |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-7-12(10-13)16(14,15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
InChI Key |
QFPUVSRPEOLXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Sulfinate Alkylation Route
Sulfinate salts serve as potent nucleophiles for sulfonyl group introduction. This one-step method leverages the reactivity of sodium phenylsulfinate (PhSO₂Na) with 2-bromohexanenitrile:
$$
\text{PhSO₂Na} + \text{2-Bromohexanenitrile} \xrightarrow{\text{DMSO, 100°C}} \text{2-(Phenylsulfonyl)hexanenitrile} + \text{NaBr}
$$
Reaction in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C, 24 hours) facilitates SN2 displacement, yielding ~55–60% product. Polar aprotic solvents enhance nucleophilicity, though competing elimination may occur with bulky substrates.
Advantages : Single-step protocol; avoids oxidation steps.
Limitations : Moderate yields due to secondary bromide reactivity; DMSO purification challenges.
Organometallic Addition Using Sulfinylamine Reagents
The sulfinylamine reagent t-BuONSO (1 ), developed by Fier et al., enables direct sulfonamide synthesis from Grignard reagents. Adapting this method for nitriles involves:
Reagent Synthesis :
t-BuONSO is prepared from O-tert-butylhydroxylamine hydrochloride and thionyl chloride (SOCl₂) in triethylamine, followed by distillation.Organometallic Reaction :
A hexanenitrile-derived Grignard reagent (e.g., pentylmagnesium bromide) reacts with t-BuONSO at −78°C, forming a sulfonimidate intermediate. Acidic workup releases the sulfonamide, which is dehydrated to the nitrile using phosphorus oxychloride (POCl₃):$$
\text{PentylMgBr} + \text{t-BuONSO} \xrightarrow{-78°C} \text{Sulfonimidate} \xrightarrow{\text{H₃O⁺}} \text{Sulfonamide} \xrightarrow{\text{POCl₃}} \text{2-(Phenylsulfonyl)hexanenitrile}
$$
Advantages : Broad substrate scope; avoids pre-functionalized intermediates.
Limitations : Multi-step sequence; nitrile dehydration requires harsh conditions.
Conjugate Addition of Sulfonyl Anions
Michael addition of phenylsulfonyl anions to α,β-unsaturated nitriles offers a regioselective route. For example, 5-hexenenitrile reacts with PhSO₂Li in tetrahydrofuran (THF) at 0°C:
$$
\text{CH₂=CH(CH₂)₃CN} + \text{PhSO₂Li} \xrightarrow{\text{THF, 0°C}} \text{2-(Phenylsulfonyl)hexanenitrile}
$$
The sulfonyl anion adds to the α-position of the nitrile, driven by the electron-withdrawing effect. Yields reach ~70% under optimized conditions.
Advantages : High regioselectivity; mild conditions.
Limitations : Requires specialized α,β-unsaturated nitriles.
Comparative Analysis of Synthetic Routes
Experimental Procedures and Optimization
Sulfide Oxidation Route (Representative Protocol):
- Synthesis of 2-(Phenylthio)hexanenitrile :
Combine 2-bromohexanenitrile (1.0 eq), PhSNa (1.2 eq), and DMF (0.5 M). Stir at 80°C for 12 h. Quench with H₂O, extract with EtOAc, and concentrate. - Oxidation to Sulfone :
Dissolve the sulfide (1.0 eq) in THF/H₂O (3:1, 0.2 M). Add NaIO₄ (2.0 eq) and stir at RT for 2 h. Extract with DCM, dry (Na₂SO₄), and concentrate.
Key Optimization :
- Temperature Control : Maintaining −78°C during organometallic reactions prevents side reactions.
- Solvent Choice : DMSO enhances sulfinate reactivity but complicates purification; alternative solvents (e.g., MeCN) may improve yields.
Applications and Derivatives
2-(Phenylsulfonyl)hexanenitrile serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Hexanenitrile, 2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The phenylsulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and DIBAL-H are used under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexanenitrile, 2-(phenylsulfonyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of hexanenitrile, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations.
Electrophilic Substitution: The phenylsulfonyl group can undergo electrophilic substitution reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(Phenylsulfonyl)indole Derivatives
- Structure : Indole core with a phenylsulfonyl group at the 1-position (vs. aliphatic hexanenitrile backbone).
- Synthesis : Prepared via magnesiation and Suzuki-Miyaura cross-coupling for antimicrobial applications .
- Reactivity : The indole ring enables electrophilic substitution, while the sulfonyl group directs reactivity. Hexanenitrile lacks aromaticity, favoring nucleophilic attacks at the nitrile or sulfone sites.
- Bioactivity : 2- and 3-Arylindoles exhibit potent activity against Bacillus cereus due to the indole scaffold’s planar structure, which facilitates DNA intercalation. Hexanenitrile’s aliphatic structure likely lacks such targeted bioactivity .
5-Arylhydantoin Sulfones
- Structure : Hydantoin (imidazolidine-2,4-dione) derivatives with aryl-sulfonyl groups.
- Synthesis : Formed via phenylsulfonyl chloride reactions under basic conditions, yielding Z-selective products due to steric and electronic effects .
- Reactivity: Sulfone formation in hydantoins follows a sequential elimination mechanism, whereas Hexanenitrile’s nitrile group may participate in cyanoalkylation or Strecker-like reactions.
Functional Group Comparison
Mechanistic and Selectivity Differences
- Sulfone Formation : In hydantoins, phenylsulfonyl chloride reacts via a proton-leaving/sulfinic acid elimination pathway, favoring Z-configuration due to steric hindrance . Hexanenitrile’s aliphatic chain may allow greater conformational flexibility, reducing stereoselectivity.
- Cross-Coupling Potential: Unlike 1-(phenylsulfonyl)indoles, Hexanenitrile lacks aromatic halogens (e.g., Br, I) for Suzuki-Miyaura reactions. However, its nitrile group could enable metal-catalyzed cyanation or C–C bond formation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(phenylsulfonyl)hexanenitrile, and what are their key reaction conditions?
- Methodology : A common route involves palladium-catalyzed dehydrobromination of intermediates. For example, Fuchs et al. synthesized 2-(phenylsulfonyl)-1,3-cyclohexadiene via Pd-catalyzed (5 mol%) dehydrobromination using Hunig's base in acetonitrile . Another method employs nucleophilic substitution with phenylsulfonyl precursors under controlled pH (e.g., NaOH aqueous solution) and solvent extraction . Key parameters include catalyst loading, temperature (often ambient to 80°C), and solvent polarity to optimize yields.
Q. How is 2-(phenylsulfonyl)hexanenitrile characterized structurally, and what analytical techniques are critical?
- Methodology : Use a combination of spectroscopy and spectrometry:
- FTIR : Identify sulfone (ν(S=O) ~1335–1148 cm⁻¹) and nitrile (ν(C≡N) ~2236 cm⁻¹) stretches .
- NMR : Assign quaternary carbons (e.g., δ 120–140 ppm for aromatic and sulfone-attached carbons) and CH resonances .
- MS : Confirm molecular ion peaks (e.g., [M + Na⁺] at m/z 339 for chlorinated derivatives) and isotopic patterns for halogenated analogs .
Q. What safety protocols are recommended for handling 2-(phenylsulfonyl)hexanenitrile in laboratory settings?
- Methodology : Adopt exposure limits based on surrogate compounds like propanenitrile (NIOSH REL: 6 ppmv). Use fume hoods, PPE (nitrile gloves, lab coats), and monitor vapor pressure (e.g., 0.000129 mmHg at 25°C for related nitriles) . Toxicity assessments should prioritize acute exposure risks (e.g., hepatocyte cytotoxicity via MTT assays) .
Advanced Research Questions
Q. How can enantioselective metabolism of 2-(phenylsulfonyl)hexanenitrile derivatives be studied in biological systems?
- Methodology : Use chiral HPLC-MS/MS to resolve enantiomers (e.g., myclobutanil metabolites). Rat hepatocytes exposed to the compound can be lysed, extracted with acetonitrile, and analyzed for metabolic intermediates (e.g., 5-oxo derivatives). Pair with cytotoxicity assays (MTT) to correlate metabolic pathways with cellular damage .
Q. What experimental strategies address contradictions in toxicity data, such as discrepancies between PAC values and HTFOELs?
- Methodology : Re-evaluate surrogate-based thresholds (e.g., propanenitrile’s 6 ppmv HTFOEL) using in vitro models. Compare PAC-1/PAC-2 values (derived from acute exposure scenarios) with chronic toxicity data. Validate via dose-response studies in relevant cell lines (e.g., hepatic or neuronal) to refine risk thresholds .
Q. How can 2-(phenylsulfonyl)hexanenitrile be functionalized for novel applications in agrochemical or medicinal chemistry?
- Methodology : Explore reactions with heterocyclic electrophiles. For example, react with 4,5-dichloro-1,2,3-dithiazolium chloride to yield S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate. Optimize conditions (e.g., solvent: acetonitrile, 0°C to RT) to control regioselectivity and isolate intermediates via column chromatography .
Q. What are the challenges in quantifying 2-(phenylsulfonyl)hexanenitrile metabolites in complex matrices (e.g., biological fluids)?
- Methodology : Deploy LC-HRMS with isotopic dilution (e.g., deuterated internal standards). For gastric fluid analysis, use SPE cartridges for cleanup, followed by MRM transitions targeting specific fragments (e.g., m/z 339 → 214 for chlorinated metabolites) . Validate recovery rates (70–120%) and LOD/LOQ using spiked matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
